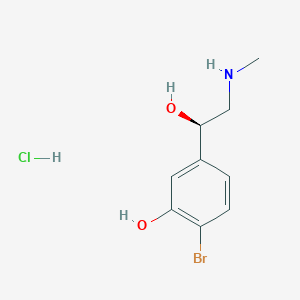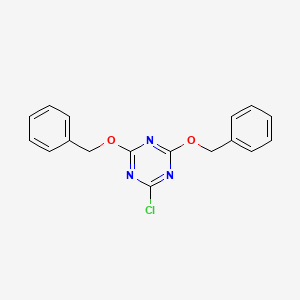
2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Reactivity Studies
A study examined the reactivity of acid-catalyzed O-benzylation using compounds related to 2,4-bis(benzyloxy)-6-chloro-1,3,5-triazine. The research focused on understanding the effects of different triazine structures on reactivity. This provides insights into the development of more efficient acid-catalyzed alkylating reagents (Fujita, Hayakawa, & Kunishima, 2015).
Synthesis of Complexes
Another study involved the synthesis of dendrimeric melamine cored complexes using triazine derivatives, including those similar to 2,4-bis(benzyloxy)-6-chloro-1,3,5-triazine. These complexes were characterized for their magnetic behaviors, indicating potential applications in materials science (Uysal & Koç, 2010).
Molecular Conformation Studies
A study on a triazine derivative showcased an interesting molecular conformation. This research highlights the unique structural aspects of triazine derivatives, contributing to a deeper understanding of their potential applications in molecular design (Peter, Heerden, & Munro, 2007).
Polyamide Synthesis
Research on the synthesis of aromatic polyamides containing s-triazine rings, akin to 2,4-bis(benzyloxy)-6-chloro-1,3,5-triazine, explored their potential in creating new polymeric materials. These polyamides showed promising properties like good solubility and thermal stability, making them candidates for advanced material applications (Sagar et al., 1997).
Applications in Supramolecular Chemistry
A study on the synthesis and characterization of pyrazolyl bistriazines under microwave irradiation demonstrated their potential in supramolecular chemistry. These compounds, related to triazine derivatives, can be used to create extended supramolecular polymers with interesting properties like fluorescence (Moral et al., 2010).
Mécanisme D'action
Target of Action
Related compounds have been shown to interact with proteins such as heat shock protein 90 (hsp90) and histone deacetylase 6 (hdac6) . These proteins play crucial roles in cellular processes such as protein folding, degradation, and gene expression.
Mode of Action
For instance, inhibition of HSP90 can disrupt protein folding and degradation, while inhibition of HDAC6 can alter gene expression .
Biochemical Pathways
Similarly, inhibition of HDAC6 can alter the acetylation state of histones, affecting gene expression .
Pharmacokinetics
Related compounds are typically well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, affecting their bioavailability and half-life.
Result of Action
These effects could potentially disrupt cellular processes and lead to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is typically stored at room temperature for stability .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4,6-bis(phenylmethoxy)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-15-19-16(22-11-13-7-3-1-4-8-13)21-17(20-15)23-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDFUXJROYAXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=N2)Cl)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40827051 | |
| Record name | 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40827051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine | |
CAS RN |
851030-18-7 | |
| Record name | 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40827051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376976.png)

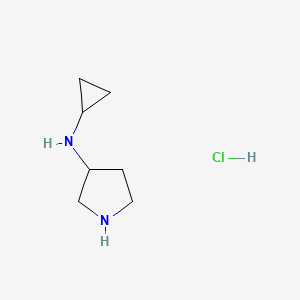

![Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1376984.png)
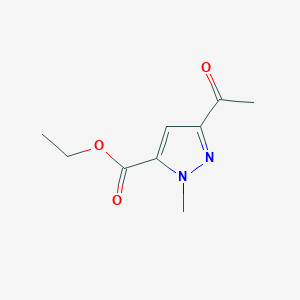
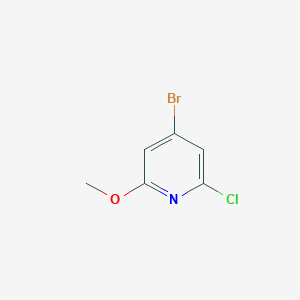
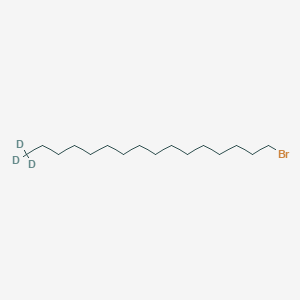
![2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B1376989.png)

![2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1376992.png)
![tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B1376994.png)

